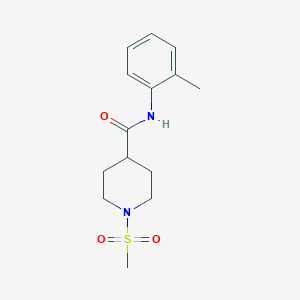

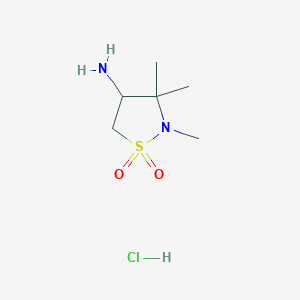

2,3,3-Trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3-Trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride, commonly known as TMTD, is a thiazolidine derivative that has been extensively studied for its potential applications in scientific research. TMTD is a white crystalline powder that is soluble in water, ethanol, and acetone. It is commonly used as a cross-linking agent in the rubber industry and as a fungicide in agriculture.

Scientific Research Applications

Anticancer Activity

Thiazolidine derivatives have been investigated for their potential as anticancer agents. The presence of sulfur in the thiazolidine moiety enhances its pharmacological properties. Researchers have explored the use of this compound in inhibiting cancer cell growth and metastasis .

Anticonvulsant Properties

Thiazolidine derivatives, including our compound of interest, have shown promise as anticonvulsants. These molecules may modulate neuronal activity and reduce seizure susceptibility .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial activity against various pathogens. Researchers have studied its effectiveness against bacteria, fungi, and other microorganisms .

Anti-Inflammatory Potential

Thiazolidine derivatives exhibit anti-inflammatory properties. Our compound may play a role in mitigating inflammatory responses, making it relevant for conditions associated with inflammation .

Neuroprotective Effects

Thiazolidine-based compounds have been investigated for their neuroprotective properties. They may help prevent neuronal damage and support brain health .

Antioxidant Activity

The presence of sulfur in the thiazolidine ring contributes to antioxidant properties. Researchers have explored the compound’s ability to scavenge free radicals and protect cells from oxidative stress .

These diverse biological responses highlight the compound’s potential as a valuable scaffold for drug development. Researchers continue to explore its synthesis, pharmacokinetics, and clinical applications, aiming to design next-generation drug candidates . If you need further details or additional applications, feel free to ask! 😊

properties

IUPAC Name |

2,3,3-trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-6(2)5(7)4-11(9,10)8(6)3;/h5H,4,7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSZHYHCHONMFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CS(=O)(=O)N1C)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3-Trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)

![3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2542956.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)

![2-Azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2542962.png)

![4-oxo-N-(o-tolyl)spiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2542964.png)

![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2542966.png)

![6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)